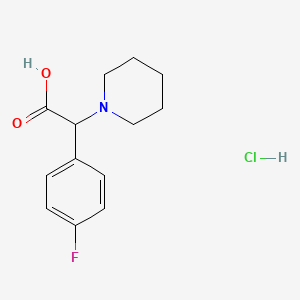

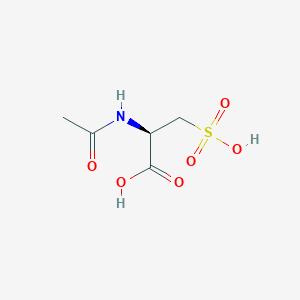

5-(2-Hydroxy-5-methylbenzoyl)-2-mercaptonicotinonitrile

Overview

Description

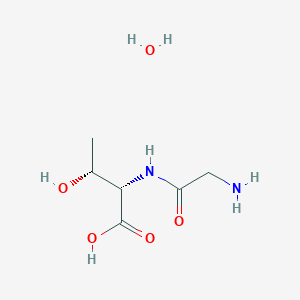

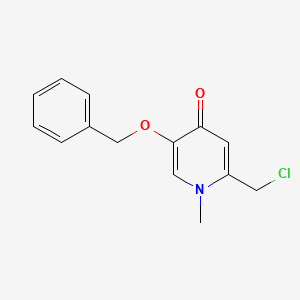

The compound “5-(2-Hydroxy-5-methylbenzoyl)-2-mercaptonicotinonitrile” appears to contain several functional groups including a hydroxy group (-OH), a methyl group (-CH3), a benzoyl group (C6H5CO-), a mercapto group (-SH), and a nitrile group (-CN). These functional groups could potentially confer a variety of chemical properties to the compound.

Synthesis Analysis

The synthesis of such a compound would likely involve reactions that introduce these functional groups in a stepwise manner. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The exact structure would depend on the positions of these groups on the ring, which isn’t specified in the name you provided.Chemical Reactions Analysis

The chemical reactions that this compound could undergo would be largely determined by its functional groups. For example, the hydroxy group could potentially be involved in condensation reactions, the mercapto group in redox reactions, and the nitrile group in nucleophilic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and their arrangement on the benzene ring. These could include properties such as polarity, solubility, melting point, boiling point, and reactivity.Scientific Research Applications

Experimental and Theoretical Study on Alkylation of Derivatives A study by Abd El-Fatah et al. (2017) explored the synthetic utility of 2-mercaptonicotinonitriles as building blocks for creating bis- and poly(pyridines) and poly(pyrimidines). Through alkylation with bis- and poy(halo) compounds, the researchers confirmed S-alkylation over N-alkylation through spectroscopic and theoretical studies, highlighting the compound's role in chemical synthesis processes Abd El-Fatah et al., 2017.

Synthesis and Antitumor Activity of Substituted Triazoles Kaldrikyan et al. (2013) synthesized 3-(5-Methylbenzofuryl)-4-phenyl(benzyl, allyl)-5-mercapto-1,2,4-triazoles, examining their antitumor activity. The study involved creating substituted thiosemicarbazides and further alkylation and methylation to produce N-aminomethylene- and N-hydroxymethylenetriazoline-5-thiones. This research demonstrates the potential of these compounds in developing antitumor agents Kaldrikyan et al., 2013.

Characterization and Evaluation of Pyranopyrazole Derivatives Salih et al. (2022) engaged in synthesizing and characterizing a series of compounds, including 6-amino-4-(4-hydroxyl-3-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. These compounds were evaluated as copper corrosion inhibitors, anti-rust agents, and antioxidants in medium lubricating oils. This study highlights the multifunctional applications of these derivatives in industrial contexts Salih et al., 2022.

Synthesis of Formazans as Antimicrobial Agents Sah et al. (2014) synthesized 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole derivatives and explored their antimicrobial properties. The study underlined the synthesis process and the moderate antimicrobial activity of the compounds, demonstrating their potential use in battling microbial infections Sah et al., 2014.

Safety And Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information for this compound. As a general rule, compounds containing functional groups like nitriles and mercaptans should be handled with care as they can be hazardous.

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, investigating its reactivity, and studying its potential biological activity.

Please note that this is a general analysis based on the functional groups present in the compound. For a more accurate and detailed analysis, specific experimental data and literature would be required.

properties

IUPAC Name |

5-(2-hydroxy-5-methylbenzoyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S/c1-8-2-3-12(17)11(4-8)13(18)10-5-9(6-15)14(19)16-7-10/h2-5,7,17H,1H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOLLBFFESOTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)C2=CNC(=S)C(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Hydroxy-5-methylbenzoyl)-2-mercaptonicotinonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1443707.png)